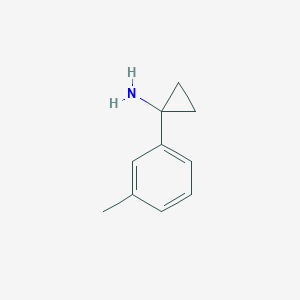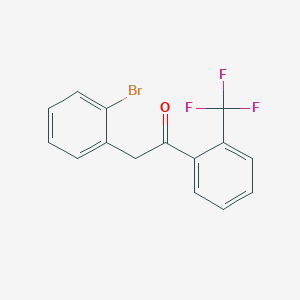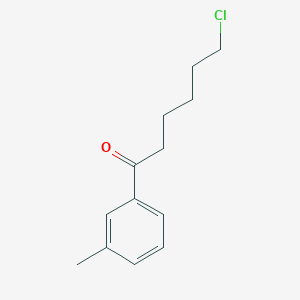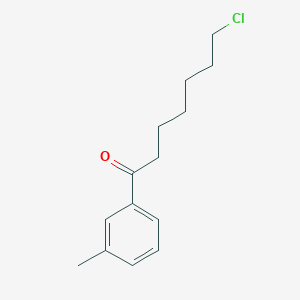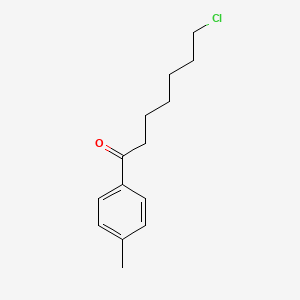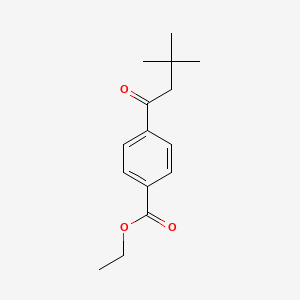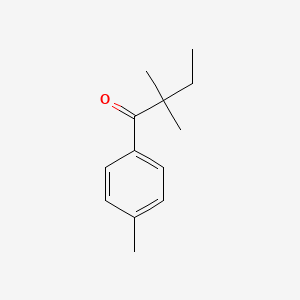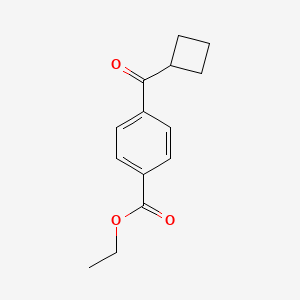
Ethyl 4-(cyclobutanecarbonyl)benzoate
Overview
Description
Ethyl 4-(cyclobutanecarbonyl)benzoate is a chemical compound that falls under the category of esters. It has the molecular formula C14H16O3 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(cyclobutanecarbonyl)benzoate is characterized by its molecular formula C14H16O3 . Further details about its structure are not available in the retrieved sources.Physical And Chemical Properties Analysis
Ethyl 4-(cyclobutanecarbonyl)benzoate has a molecular weight of 232.27500 . Other physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications
Electro-Optical Applications
Ethyl 4-(cyclobutanecarbonyl)benzoate: has been studied for its potential in electro-optical applications . This compound’s ability to grow as a bulk size crystal suitable for electro-optical uses is significant. The crystal’s transparency over the visible spectrum and its optical band gap evaluated using Tauc’s plot make it a candidate for applications like optical computing and electro-optic modulators .
Nonlinear Optical Properties
The compound’s nonlinear optical (NLO) properties have been explored, particularly its third-order NLO properties. These properties are crucial for applications such as all-optical switching, optical phase conjugation, and harmonic generation. The compound’s interaction with laser light beams, leading to effects like self-focusing and defocusing, is of great interest for developing advanced optical materials .
Synthesis and Characterization
Research into the synthesis and characterization of Ethyl 4-(cyclobutanecarbonyl)benzoate is vital for understanding its chemical properties. Studies involving its synthesis, followed by characterization using techniques like FT-IR, NMR, Mass, and UV-visible spectroscopies, provide insights into its structure and potential chemical reactivity .
Azo Dye Derivatives
The compound serves as a precursor for synthesizing azo dye derivatives . These derivatives exhibit a range of colors and have applications in dyeing textiles, biological staining, and as indicators in various chemical reactions. The structural features of these organic compounds, such as aromatic rings and azo groups, contribute to their color and chemical properties .
Microwave-Assisted Synthesis
Microwave-assisted synthesis: is another area where Ethyl 4-(cyclobutanecarbonyl)benzoate is relevant. This method of synthesis is efficient and can be used to produce both ethyl benzoate and methyl benzoate. The technique offers advantages in terms of reaction speed and energy efficiency, making it an attractive option for industrial-scale synthesis .
Crystal Growth and Analysis
The crystal growth and analysis of Ethyl 4-(cyclobutanecarbonyl)benzoate is essential for its application in material science. The quality of the grown crystal, assessed using high-resolution X-ray diffraction and etching techniques, determines its suitability for various applications. The evaluation of thermal parameters and mechanical properties also plays a role in its potential use in devices .
Mechanism of Action
Target of Action
Ethyl 4-(cyclobutanecarbonyl)benzoate is a chemical compound that has been found to exhibit antiviral activity against Coxsackievirus B3 . Coxsackievirus B3 is a significant pathogen that can cause hand-foot-and-mouth disease and even myocarditis .
Mode of Action
It is known that its antiviral potential is exerted upon prophylactic application when added to cell culture before infection with the virus . This suggests that the compound may interfere with the early stages of viral infection, possibly by preventing the virus from entering the host cells or inhibiting viral replication.
Biochemical Pathways
This could involve the inhibition of viral entry into the host cell, disruption of viral replication, or prevention of viral assembly and release .
Result of Action
Ethyl 4-(cyclobutanecarbonyl)benzoate has been shown to exhibit a medium level of activity against Coxsackievirus B3 in vitro . This suggests that the compound can reduce the viral load and potentially alleviate the symptoms caused by the virus.
properties
IUPAC Name |
ethyl 4-(cyclobutanecarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGVLGYEVKWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642521 | |
| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
801303-28-6 | |
| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
